molecular formula C10H15NO B15332259 5-Ethoxy-2-isopropylpyridine

5-Ethoxy-2-isopropylpyridine

Cat. No.: B15332259
M. Wt: 165.23 g/mol
InChI Key: XQKHILCGERDEAB-UHFFFAOYSA-N
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Description

5-Ethoxy-2-isopropylpyridine is an organic compound belonging to the class of pyridines, which are heterocyclic aromatic compounds similar to benzene but with one nitrogen atom replacing a carbon atom in the ring structure. This compound is characterized by the presence of an ethoxy group (-OCH2CH3) and an isopropyl group (-CH(CH3)2) attached to the pyridine ring.

Synthetic Routes and Reaction Conditions:

  • Chichibabin Synthesis: One common method for synthesizing pyridines is the Chichibabin synthesis, which involves the reaction of aldehydes with ammonia and acetylene. In the case of this compound, appropriate starting materials and reaction conditions would be required to introduce the ethoxy and isopropyl groups.

  • Nucleophilic Substitution: Another approach involves nucleophilic substitution reactions where a pyridine derivative is treated with an ethylating agent and an isopropylating agent under suitable conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as pyridine N-oxide.

  • Reduction: Reduction reactions can convert the pyridine ring to a piperidine derivative.

  • Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: Electrophilic substitution typically involves the use of strong acids or Lewis acids.

Major Products Formed:

  • Oxidation: Pyridine N-oxide

  • Reduction: Piperidine derivatives

  • Substitution: Various substituted pyridines depending on the electrophile used.

Scientific Research Applications

5-Ethoxy-2-isopropylpyridine has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be used as a ligand in biochemical studies to investigate protein interactions.

  • Medicine: It may be explored for its potential pharmacological properties, such as its role in drug design and development.

  • Industry: It is used in the manufacturing of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

5-Ethoxy-2-isopropylpyridine is similar to other pyridine derivatives, such as 2-ethylpyridine and 3-isopropylpyridine. its unique combination of ethoxy and isopropyl groups distinguishes it from these compounds. The presence of these groups can influence its reactivity and biological activity, making it a valuable compound in various applications.

Comparison with Similar Compounds

  • 2-Ethylpyridine

  • 3-Isopropylpyridine

  • 4-Methoxypyridine

  • 2-Methylpyridine

This comprehensive overview provides a detailed understanding of 5-ethoxy-2-isopropylpyridine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

5-ethoxy-2-propan-2-ylpyridine

InChI

InChI=1S/C10H15NO/c1-4-12-9-5-6-10(8(2)3)11-7-9/h5-8H,4H2,1-3H3

InChI Key

XQKHILCGERDEAB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN=C(C=C1)C(C)C

Origin of Product

United States

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